Eurycomalin A

Description

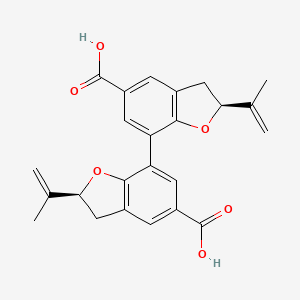

Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-[(2S)-5-carboxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-7-yl]-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-11(2)19-9-13-5-15(23(25)26)7-17(21(13)29-19)18-8-16(24(27)28)6-14-10-20(12(3)4)30-22(14)18/h5-8,19-20H,1,3,9-10H2,2,4H3,(H,25,26)(H,27,28)/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDPIBGELAXEOZ-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3OC(C4)C(=C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC2=C(O1)C(=CC(=C2)C(=O)O)C3=CC(=CC4=C3O[C@@H](C4)C(=C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Extraction Methodologies for Eurycomalin a

Conventional Extraction Techniques for Plant-Derived Dihydrobenzofurans

Conventional extraction methods are widely used due to their simplicity and cost-effectiveness. These techniques generally involve the use of organic solvents and basic laboratory equipment.

Maceration and Percolation Procedures

Maceration is a straightforward and widely used technique for extracting bioactive compounds from plant materials. nih.gov The process involves soaking the plant material, typically powdered, in a solvent within a sealed container for an extended period, often with periodic agitation. dergipark.org.tr This allows the solvent to soften and penetrate the plant's cell walls, dissolving the desired compounds. For the extraction of compounds from Eurycoma longifolia, various solvents can be utilized depending on the polarity of the target compounds.

Percolation is a continuous process that is generally more efficient than maceration. nih.gov In this method, the plant material is packed into a column, and a solvent is slowly passed through it. uobasrah.edu.iq The continuous flow of fresh solvent over the plant material allows for a more complete extraction of the target compounds. nih.gov

| Feature | Maceration | Percolation |

| Principle | Soaking of plant material in a solvent for an extended period. dergipark.org.tr | Continuous slow passage of a solvent through a packed column of plant material. uobasrah.edu.iq |

| Efficiency | Lower efficiency due to equilibrium being reached between the solute inside and outside the plant material. nih.gov | Higher efficiency due to the constant displacement of saturated solvent with fresh solvent. nih.gov |

| Time | Time-consuming, often requiring days to weeks. phytojournal.com | Can be faster than maceration, typically completed in hours to a couple of days. uobasrah.edu.iq |

| Solvent Usage | Requires a large volume of solvent. nih.gov | Can be more solvent-efficient than maceration. |

Soxhlet Extraction Applications

Soxhlet extraction is a semi-continuous method that offers higher efficiency than maceration or percolation. gerli.com The solid plant material is placed in a thimble, which is then placed in the main chamber of the Soxhlet extractor. epa.gov A solvent is heated in a flask below, and its vapor travels up to a condenser, where it cools and drips onto the plant material in the thimble. gerli.com Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the flask. gerli.com This process is repeated, allowing for a thorough extraction with a relatively small amount of solvent. rsc.org

This technique is particularly useful for extracting compounds with low solubility from solid matrices. rsc.org However, the prolonged heating of the extract can lead to the degradation of thermolabile compounds. nih.gov

Reflux Extraction Methodologies

Reflux extraction is a solid-liquid extraction method where the plant material is boiled with a solvent in a flask attached to a condenser. researchgate.net The solvent evaporates, condenses, and drips back into the flask, ensuring continuous extraction at a constant temperature, typically the boiling point of the solvent. researchgate.net This method is more efficient than maceration and percolation and generally requires less time and solvent. nih.govnih.gov However, similar to Soxhlet extraction, it is not suitable for heat-sensitive compounds. nih.gov Studies have shown that refluxing with 70% ethanol can yield a high amount of certain bioactive compounds. nih.gov

Advanced and Sustainable Extraction Approaches

In recent years, there has been a shift towards more advanced and environmentally friendly extraction techniques. These methods often offer higher efficiency, shorter extraction times, and reduced solvent consumption.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. wikipedia.orgdedietrich.com A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to diffuse through solid materials like a gas and dissolve substances like a liquid. wikipedia.org By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be adjusted, allowing for selective extraction of specific compounds. wikipedia.org

SFE is advantageous because it is non-toxic, non-flammable, and the solvent (CO2) can be easily removed from the extract by depressurization, leaving no residue. dedietrich.com This makes it a clean and environmentally friendly alternative to traditional solvent extraction methods. dedietrich.com

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is an innovative technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. ncsu.eduresearchgate.net The microwaves cause the polar molecules within the plant cells to heat rapidly, leading to a buildup of internal pressure that ruptures the cell walls and releases the bioactive compounds into the solvent. researchgate.net

MAE offers several advantages over conventional methods, including significantly shorter extraction times, reduced solvent consumption, and potentially higher extraction yields. nih.govmdpi.com It is considered an efficient and environmentally friendly method for extracting functional compounds from plants. ncsu.eduresearchgate.net

| Feature | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) |

| Principle | Utilizes a supercritical fluid (e.g., CO2) as a solvent with tunable properties. wikipedia.org | Employs microwave energy to heat the solvent and plant material, causing cell rupture. researchgate.net |

| Advantages | Environmentally friendly (uses non-toxic CO2), highly selective, no solvent residue. dedietrich.com | Very short extraction times, reduced solvent usage, higher extraction yields. nih.govmdpi.com |

| Disadvantages | High initial equipment cost. | May not be suitable for thermolabile compounds, requires polar solvents for efficient heating. |

| Sustainability | Considered a green technology due to the use of recyclable and non-toxic CO2. dedietrich.com | Environmentally friendly due to reduced energy and solvent consumption. ncsu.edu |

Chromatographic Purification Strategies for Eurycomalin A

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a systematic chromatographic purification process is essential to isolate this compound. This typically involves a combination of different chromatographic techniques that separate compounds based on their physical and chemical properties such as polarity, size, and affinity.

Column chromatography is a fundamental purification step for fractionating the crude extract. Silica gel is commonly used as the stationary phase for normal-phase chromatography, separating compounds based on polarity. The crude extract is loaded onto the silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

In a typical isolation scheme for quassinoids from Eurycoma longifolia, the crude ethanol extract is first partitioned with different solvents (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol). The ethyl acetate fraction, which is rich in quassinoids, is then subjected to silica gel column chromatography. nih.gov Elution with a gradient of chloroform and methanol (B129727) allows for the separation of the extract into several primary fractions. nih.gov

Fractions enriched with quassinoids are often further purified using Sephadex LH-20 column chromatography. nih.gov Sephadex LH-20 is a size-exclusion and partition chromatography medium that is effective for separating natural products. prep-hplc.comnih.gov It is particularly useful for separating compounds of similar polarity. Elution is typically performed with methanol or a mixture of chloroform and methanol. nih.gov This step helps to remove remaining impurities and group the quassinoids into more refined fractions.

Table 2: Exemplary Column Chromatography Conditions for Quassinoid Fractionation

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol (gradient) | Initial fractionation of the crude ethyl acetate extract. |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol or Chloroform-Methanol (1:1) | Further purification of silica gel fractions to separate quassinoids. |

Data derived from a study on the isolation of quassinoids from E. longifolia. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to isolate pure compounds from the fractions obtained through column chromatography. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The fractions containing this compound and other quassinoids from Sephadex LH-20 chromatography are concentrated and then subjected to preparative or semi-preparative HPLC. nih.gov Reversed-phase columns, such as C18, are commonly employed. The separation is achieved using a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol and water. nih.gov The precise composition of the mobile phase is optimized to achieve the best separation of the target compound from closely related structures. The eluting compounds are monitored by a UV detector, and the peak corresponding to this compound is collected.

Table 3: Typical Preparative HPLC Conditions for Quassinoid Isolation

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile-Water or Methanol-Water (isocratic or gradient) |

| Detection | UV Absorbance |

| Mode | Preparative or Semi-preparative |

Based on conditions used for isolating various quassinoids from E. longifolia. nih.gov

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not require a solid support. Instead, it utilizes a two-phase immiscible solvent system. One phase acts as the stationary phase, which is retained in the column by centrifugal force, while the other mobile phase is pumped through it. This method is advantageous as it eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery.

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to the separation of various natural products. While specific studies detailing the isolation of this compound using CCC are not widely reported, the technique has been used to isolate other compounds, such as polyacetylenes, from the roots of Eurycoma longifolia. researchgate.net In such applications, a suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. The separation factor (α) between two compounds should ideally be greater than 1.5 for effective separation. researchgate.net Given its effectiveness in partitioning and purifying compounds based on their differential solubilities in two liquid phases, CCC represents a viable and powerful strategy that could be optimized for the large-scale separation and purification of this compound and other quassinoids.

Biosynthetic Pathway Elucidation of Eurycomalin a

Investigation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of quassinoids, including compounds like Eurycomalin A, is believed to commence with triterpenoid (B12794562) precursors, which are themselves derived from the mevalonate (B85504) pathway numberanalytics.comnumberanalytics.comresearchgate.net. While specific precursor molecules for this compound have not been definitively identified in the literature, general quassinoid biosynthesis pathways suggest that precursors like geranylgeranyl diphosphate (B83284) (GGDP) or related triterpenes are likely starting points numberanalytics.comnumberanalytics.comresearchgate.net. These precursors would then undergo cyclization and subsequent oxidative modifications to form the characteristic degraded triterpenoid skeleton of quassinoids numberanalytics.comnih.gov. Metabolic intermediates in this process are expected to include cyclized diterpenes or triterpenes, which are progressively oxidized and modified to yield the final complex quassinoid structures numberanalytics.comnumberanalytics.com. The identification of these intermediates is a critical step in mapping the complete biosynthetic route researchgate.netresearchgate.net.

Identification and Characterization of Biosynthetic Enzymes

The transformation of precursor molecules into this compound involves a series of enzymatic reactions. Identifying and characterizing these enzymes are key to understanding the entire biosynthetic pathway. Research in related areas, such as limonoid biosynthesis, has identified oxidosqualene cyclases and cytochrome P450 monooxygenases as crucial early-stage enzymes researchgate.netnih.gov.

Gene Expression Analysis and Enzyme Isolation

The identification of genes encoding biosynthetic enzymes is a primary step in pathway elucidation. Techniques such as transcriptome analysis and gene co-expression analysis are employed to pinpoint candidate genes involved in secondary metabolite production researchgate.netmdpi.comyoutube.comnih.govfrontiersin.org. Once candidate genes are identified, they are typically isolated and expressed in heterologous hosts, such as E. coli or yeast, to produce the enzymes for further study frontiersin.orgfrontiersin.orgnih.govmdpi.com. Gene expression analysis, often through quantitative real-time PCR (RT-qPCR), helps determine when and where these genes are active within the plant, correlating gene expression patterns with metabolite accumulation youtube.comnih.gov.

Functional Characterization of Catalytic Steps

Following enzyme isolation and expression, functional characterization is performed to determine their specific roles in the biosynthetic pathway. This involves in vitro enzymatic assays where isolated enzymes are incubated with proposed substrates to identify the reaction products numberanalytics.commdpi.combiorxiv.org. For instance, enzymes like terpene synthases might be responsible for cyclizing precursors, while cytochrome P450 monooxygenases could introduce hydroxyl groups or catalyze oxidation steps, and methyltransferases could add methyl groups to specific positions researchgate.netnih.govnih.govbiorxiv.org. Understanding the catalytic steps performed by each enzyme is vital for reconstructing the entire pathway numberanalytics.combiorxiv.org.

Genetic Engineering and Synthetic Biology Approaches for Pathway Reconstruction

Synthetic biology and genetic engineering offer powerful tools for reconstructing complex biosynthetic pathways in heterologous hosts, enabling the production of natural products like this compound frontiersin.orgnih.govbiotechrep.irnih.gov. By identifying and cloning the genes responsible for each enzymatic step, researchers can assemble these genes into a functional pathway within a microbial chassis. This approach allows for the manipulation of gene expression levels, optimization of metabolic flux, and the potential to overcome limitations associated with low yields from natural sources frontiersin.orgnih.govbiotechrep.ir. Pathway refactoring, where genes are redesigned and assembled with optimized genetic elements, is a key strategy in this endeavor frontiersin.org. The ultimate goal is to create engineered microbial cell factories capable of efficiently producing this compound or its precursors frontiersin.orgnih.govbiotechrep.ir.

In Vivo Metabolic Tracing Studies with Labeled Precursors

In vivo metabolic tracing studies are essential for confirming proposed biosynthetic pathways and identifying intermediates and precursors mdpi.comnih.govbiorxiv.orgdundee.ac.ukescholarship.org. This technique involves feeding the organism (e.g., plant cell cultures or whole plants) with precursors that have been labeled with stable isotopes, such as ¹³C or ²H mdpi.comnih.govbiorxiv.orgescholarship.org. By analyzing the incorporation of these labeled atoms into the target compound, this compound, researchers can trace the metabolic flow and validate the proposed enzymatic steps and precursor molecules mdpi.comnih.govbiorxiv.org. For example, feeding labeled acetate (B1210297) or mevalonate would be expected to result in labeled this compound if these are indeed its biosynthetic precursors mdpi.com. Mass spectrometry is commonly used to detect and quantify the isotopic enrichment in the isolated compounds nih.govbiorxiv.orgembopress.org.

Chemical Synthesis and Structural Modification of Eurycomalin a

Total Synthesis Strategies for Eurycomalin A and Related Dihydrobenzofurans

Specific strategies for the total synthesis of this compound have not been extensively detailed in the provided research findings. The complexity of its dimeric dihydrobenzofuran structure presents a significant challenge for synthetic chemists.

Published research does not currently provide a specific retrosynthetic analysis for this compound. Such an analysis would typically involve deconstructing the molecule into simpler, commercially available precursors by identifying key bond disconnections that correspond to known, reliable chemical reactions. This strategic planning is fundamental to designing a feasible synthetic route.

The literature does not detail specific stereoselective reaction methodologies employed for the synthesis of this compound. The molecule possesses chiral centers, implying that stereochemical control would be a critical aspect of any successful total synthesis. While its structure has been elucidated through spectral analysis and chemical transformations, the specific reactions used to establish its stereochemistry in a synthetic context are not documented. For instance, the determination of its absolute configuration involved the formation of an osmate ester of this compound and comparison with a known compound semanticscholar.org.

Information regarding the specific protecting group strategies or reaction optimization protocols employed in the synthesis of this compound is not available in the reviewed literature. The selection and application of protecting groups are crucial for managing the reactivity of various functional groups during complex multi-step syntheses, and their optimization is key to achieving high yields and purity.

Semi-synthetic Derivatization and Analog Preparation

While this compound is primarily known from its isolation from natural sources, some chemical transformations have been employed for its characterization.

The characterization of this compound involved "chemical transformation studies" semanticscholar.orgresearchgate.net. One such transformation mentioned is the formation of an osmate ester of this compound, which was utilized to help establish its absolute configuration by comparing its optical rotation with that of a known compound semanticscholar.org. This represents a modification of the this compound scaffold, albeit for analytical purposes rather than for generating diverse analogs. Further semi-synthetic derivatizations aimed at exploring structure-activity relationships are not detailed in the available literature.

The synthesis of chemically diverse analogs of this compound for structure-activity relationship (SAR) studies has not been specifically reported in the provided search results. SAR studies are a common practice in medicinal chemistry to understand how structural modifications influence biological activity, often leading to the design and synthesis of novel compounds with improved properties. However, specific examples of this compound analogs and their synthetic pathways are not detailed.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful strategy that synergistically combines the precision and selectivity of enzymatic transformations with the versatility of traditional chemical synthesis millerresearchgroup.co.uknih.gov. This hybrid approach leverages enzymes as biocatalysts to perform specific chemical reactions, often under mild conditions, which can be challenging or inefficient to achieve through purely chemical means. Such methods are particularly valuable in the synthesis of complex molecules, including natural products, where stereochemical control and regioselectivity are paramount nih.govbiorxiv.org.

However, a review of the available literature did not reveal specific published research detailing the chemoenzymatic synthesis pathways or modifications of this compound. Consequently, detailed research findings or data tables illustrating such processes for this particular compound cannot be provided at this time.

Computational Chemistry and De Novo Design in Synthesis

Computational chemistry and de novo design methodologies offer sophisticated tools for understanding molecular properties, predicting interactions, and designing novel chemical entities from the ground up nih.govnumberanalytics.comresearchgate.net. These approaches are integral to modern drug discovery and natural product research, enabling scientists to explore vast chemical spaces and identify promising molecular candidates with desired activities or properties scholarsresearchlibrary.comresearchgate.net.

Computational chemistry encompasses a range of techniques, including molecular modeling, simulation, and quantitative structure-activity relationship (QSAR) analysis. QSAR studies, for instance, aim to establish relationships between a molecule's chemical structure and its biological activity, guiding the optimization of lead compounds uni-bonn.demdpi.comnih.gov. De novo design strategies, on the other hand, focus on generating entirely new molecular structures that are optimized to fit specific biological targets or possess particular physicochemical characteristics, often without relying on existing templates numberanalytics.comresearchgate.net. These methods can be crucial for designing molecules with enhanced stability, selectivity, or novel mechanisms of action nih.gov.

While these computational strategies are widely applied in the broader fields of medicinal chemistry and natural product research, specific published studies focusing on the computational chemistry or de novo design of this compound were not identified in the accessible search results. Therefore, detailed research findings or data tables that would typically present computational models, predicted properties, or designed structural modifications for this compound cannot be generated based on the current information.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Eurycomalin a and Its Analogs

Systemic Exploration of Eurycomalin A Structural Motifs

While specific studies detailing systematic modifications of this compound's core structure are not explicitly detailed in the provided snippets, research on related quassinoids offers a framework. Quassinoids from Eurycoma longifolia, such as eurycomanone (B114608) and eurycomalactone, have been investigated for various biological activities, including antiviral and NF-κB inhibitory effects usm.myacs.orgnih.govacs.org. Studies on C18, C19, and C20-type quassinoids indicate that the presence of specific ring structures and functional group arrangements is crucial for activity acs.org. For instance, the six-membered ring A appears necessary for NF-κB inhibitory activity, and the double bond between carbons 3 and 4 is more relevant than the one between carbons 5 and 6 acs.org. Modifications to hydroxyl groups, such as methylation, can also significantly alter activity acs.org. This compound itself is described as a dimeric dihydrobenzofuran researchgate.netugm.ac.idscialert.net, suggesting that its dimeric nature and the dihydrobenzofuran core are significant structural motifs.

Elucidation of Functional Group Contributions to Biological Effects

The contribution of specific functional groups to the biological effects of Eurycoma longifolia compounds is a key focus in SAR studies. For quassinoids, hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are often implicated in biological activity nih.gov. In the context of NF-κB inhibition by Eurycoma longifolia quassinoids, changes in hydroxyl groups, such as their exchange for carbonyl functionalities, resulted in a significant decrease in inhibitory effects acs.org. Similarly, methylation of phenolic hydroxyl groups also reduced activity acs.org. The presence of lactone rings and specific functional groups like O=CO and O=CN have been noted in relation to potential toxicity, but also contribute to biological interactions rjpbcs.com. For this compound, specific functional groups within its dimeric dihydrobenzofuran structure would need to be systematically altered to determine their precise contribution to its observed bioactivities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate chemical structure with biological activity, enabling the prediction of activity for new compounds neovarsity.orgmedcraveonline.comcreative-proteomics.comslideshare.net.

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties neovarsity.orgnih.govnih.gov. These descriptors can include topological, electronic, and geometric features. For this compound, a QSAR study would involve calculating various descriptors for this compound and its analogs. These descriptors would then be used to build predictive models that correlate structural features with biological activities, such as antiviral or anti-inflammatory effects usm.myacs.orgnih.gov. For example, studies on other compound classes have shown that descriptors related to functional groups (e.g., hydroxyl, methoxy, allyl) and their positions can significantly influence biological outcomes nih.govtaylorandfrancis.com.

QSAR models are integral to both ligand-based and structure-based drug design strategies slideshare.netseascapelearning.comtemple.edu.

Ligand-Based Design: This approach relies on the knowledge of molecules that bind to a biological target. By analyzing the structures and activities of known active compounds (ligands), pharmacophore models or QSAR models can be developed. These models then guide the design of new compounds with improved activity by identifying common structural features or quantitative relationships between descriptors and activity slideshare.netseascapelearning.com. For this compound, if a series of active analogs were identified, a ligand-based QSAR model could be built to predict the activity of newly synthesized derivatives based on their structural descriptors.

Structure-Based Design: This approach utilizes the three-dimensional structure of the biological target (e.g., a protein or enzyme) to guide the design of ligands that bind effectively. Molecular docking and other computational methods are employed to predict binding poses and affinities temple.edu. While direct structure-based design for this compound would require knowledge of its specific biological target's 3D structure, SAR data, including QSAR models, can inform structure-based approaches by highlighting key molecular features that are critical for target interaction.

Molecular Mechanism of Action Research for Eurycomalin a

Identification and Validation of Molecular Targets

The initial step in understanding a compound's mechanism of action is to identify its molecular targets, which can include receptors, enzymes, ion channels, or other cellular macromolecules.

Affinity binding assays are fundamental techniques used to quantify the strength and specificity of the interaction between a compound and its potential target molecule. These assays help determine if a compound directly binds to a specific protein or receptor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of molecules in real-time. It can determine kinetic parameters such as the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (KD), representing binding affinity, can be calculated researchgate.netvela-labs.atmalvernpanalytical.com. SPR is widely used to characterize biomolecular interactions, including those between small molecules and protein targets researchgate.netvela-labs.atmalvernpanalytical.com.

Radioligand Binding Assays: These assays involve using a radiolabeled ligand that competes with the test compound for binding to a specific receptor or target. By measuring the displacement of the radioligand, the affinity of the test compound can be quantified eurofinsdiscovery.comcalixar.com. This method is considered a gold standard for studying interactions with G-protein-coupled receptors (GPCRs) eurofinsdiscovery.com.

Other Techniques: Methods like fluorescence polarization and MicroScale Thermophoresis (MST) are also employed to study ligand-protein interactions and determine binding affinities calixar.comnanotempertech.com.

While these techniques are standard for target validation, specific published data detailing the affinity binding of Eurycomalin A to any particular molecular targets were not found in the provided search results.

Proteomic and metabolomic profiling are high-throughput approaches that provide a global view of cellular components and metabolites, respectively, aiding in the discovery of potential molecular targets or understanding compound-induced cellular changes.

Proteomic Profiling: This involves the large-scale study of proteins within a biological sample. Techniques like mass spectrometry (LC-MS/MS) are used to identify and quantify proteins, revealing changes in protein expression or post-translational modifications in response to compound treatment. Proteomic profiling can help identify proteins that are differentially expressed or modified, suggesting their potential involvement in the compound's mechanism of action utm.myembopress.orgmdpi.comnih.govnih.gov. While this compound has been mentioned in the context of research that also involved proteomic analysis utm.my, specific proteomic studies aimed at identifying this compound's direct molecular targets are not detailed in the provided snippets.

Metabolomic Profiling: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in biological systems. It can reveal how a compound perturbs cellular metabolic pathways, offering insights into its mechanism of action and identifying potential biomarkers nih.govevotec.comresearchgate.neteurofinsdiscovery.comnih.gov. Studies on Eurycoma longifolia extracts have explored their metabolic profiles researchgate.netscialert.net, but specific metabolomic investigations into this compound's effects on cellular metabolism were not detailed.

Intracellular Signaling Pathway Modulation Studies

Compounds often exert their effects by modulating intracellular signaling pathways, which are complex networks of molecular interactions that transmit signals from the cell surface to the nucleus, ultimately altering cellular behavior.

Intracellular signaling pathways typically involve a series of sequential molecular events, often referred to as cascades. These cascades are initiated by the activation of cell-surface receptors or intracellular molecules and propagate signals through second messengers, kinases, phosphatases, and other signaling proteins nih.govunits.itnih.gov.

Signal Transduction: When an extracellular signal (ligand) binds to a receptor, it triggers a cascade of intracellular events, leading to a cellular response. This process is known as signal transduction units.itnih.gov.

Signaling Cascades: Pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, cyclic AMP (cAMP) pathway, and inositol (B14025) trisphosphate (IP3)/diacylglycerol (DAG) pathway are common examples of intracellular signaling cascades that regulate diverse cellular processes like proliferation, differentiation, and survival nih.govunits.itplos.org. These pathways often involve the amplification of signals through enzymatic reactions units.itnih.gov.

While the general principles of intracellular signaling pathways and cascades are well-established nih.govunits.itnih.gov, specific research detailing how this compound modulates any particular upstream or downstream signaling cascades was not found in the provided search results.

Gene expression is tightly regulated at multiple levels, including transcription (DNA to RNA) and translation (RNA to protein). Compounds can influence cellular functions by altering these regulatory processes.

Transcriptional Regulation: This refers to the control of gene expression by regulating whether and how DNA is transcribed into messenger RNA (mRNA). Transcription factors play a key role by binding to specific DNA sequences to activate or repress gene transcription pressbooks.pubpsu.edukhanacademy.orgnih.gov. Mechanisms include the recruitment of RNA polymerase and other regulatory proteins to gene promoters pressbooks.pubkhanacademy.org. Specific studies on this compound's impact on transcriptional regulation were not found.

Translational Regulation: This process controls the synthesis of proteins from mRNA molecules. It involves various mechanisms, including the regulation of translation initiation, elongation, and mRNA stability, often mediated by microRNAs (miRNAs) and RNA-binding proteins (RBPs) numberanalytics.comnumberanalytics.comnih.gov. These regulatory mechanisms fine-tune protein production in response to cellular signals numberanalytics.comnumberanalytics.com. No specific findings regarding this compound's influence on translational regulation were present in the provided search results.

Cellular Localization and Subcellular Distribution Studies

Determining where a compound or its targets are located within the cell (e.g., nucleus, cytoplasm, mitochondria, cell membrane) is critical for understanding its mechanism of action. Cellular localization studies help map the compound's distribution and interactions within the cellular architecture ebi.ac.ukuniprot.orgnih.govnih.gov. Techniques such as immunofluorescence microscopy or subcellular fractionation are commonly used for this purpose nih.govnih.gov. However, specific information regarding the cellular localization or subcellular distribution of this compound was not found in the provided search results.

Note on Data Tables: Due to the limited availability of specific experimental data pertaining to this compound's molecular mechanism of action within the provided search results, it is not possible to generate data tables with detailed research findings for this compound. The information available primarily describes the compound's origin and chemical class, along with general methodologies used in molecular mechanism research.

Pre Clinical Evaluation of Eurycomalin a

In Vitro Pharmacological Characterization (Cellular and Biochemical Studies)

In vitro studies are foundational for understanding how Eurycomalin A interacts with biological targets and affects cellular processes. These studies utilize controlled experimental conditions, often employing isolated cells, cell lines, or biochemical assays, to dissect specific biological activities.

Cell-Based Assays for Specific Biological Activities (e.g., proliferation, differentiation, apoptosis)

Cell-based assays are employed to assess the impact of this compound on fundamental cellular functions. These assays provide insights into how the compound influences cell growth, development, and programmed cell death.

Cellular Proliferation Assays: These assays monitor the rate at which cells grow and divide over a specific period. By measuring cell proliferation, researchers can determine if this compound promotes or inhibits cell division, which is vital for understanding its potential effects on normal tissue homeostasis and disease states like cancer bioivt.combdbiosciences.com. For instance, compounds that inhibit the proliferation of cancerous cells while sparing normal cells are of significant interest bioivt.com.

Cellular Differentiation Assays: These studies investigate whether this compound can induce or modulate the process by which less specialized cells become more specialized cell types. This is particularly relevant for regenerative medicine and understanding developmental biology fishersci.co.uk.

Apoptosis Assays: These assays are designed to quantify programmed cell death (apoptosis) or other forms of cell death like necrosis. Monitoring apoptosis is crucial for evaluating a compound's efficacy, especially in contexts where inducing cell death in target cells (e.g., cancer cells) is desired, or for assessing potential toxicity bioivt.combdbiosciences.comnih.gov. Techniques often involve detecting markers such as phosphatidylserine (B164497) externalization or caspase activation bioivt.combdbiosciences.com.

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are critical for understanding how this compound interacts with specific enzymes. Enzymes play pivotal roles in virtually all biological processes, and modulating their activity is a common strategy in drug development drugtargetreview.comnih.govsci-hub.seresearchgate.net.

Enzyme Inhibition: These assays determine if this compound can bind to an enzyme and reduce its catalytic activity. This is fundamental for identifying potential therapeutic agents that target overactive enzymes implicated in disease. The assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound nih.govsci-hub.seresearchgate.netnih.gov.

Enzyme Activation: Conversely, these assays assess whether this compound can enhance the activity of an enzyme. Enzyme activators can be therapeutic if they restore the function of a deficient enzyme.

The characterization of enzyme modulators involves determining parameters such as inhibition constants (e.g., IC50) and understanding the mechanism of interaction (e.g., competitive, non-competitive) sci-hub.senih.gov.

High-Throughput and High-Content Screening Methodologies

High-throughput screening (HTS) and high-content screening (HCS) are powerful methodologies used to rapidly assess large numbers of compounds for biological activity alitheagenomics.comnih.govnuvisan.combiocompare.com.

High-Throughput Screening (HTS): HTS employs automation to test thousands to millions of compounds against specific targets or in cellular assays simultaneously. The goal is to quickly identify "hits" – compounds that show promising activity alitheagenomics.comnuvisan.comhamamatsu.com.

High-Content Screening (HCS): HCS goes beyond simple activity detection by incorporating automated imaging and sophisticated data analysis. This allows for the measurement of multiple cellular parameters (e.g., morphology, protein localization, cell cycle status) from individual cells, providing a more detailed understanding of a compound's effects alitheagenomics.comnih.govnuvisan.combiocompare.com. HCS can identify compounds with specific phenotypic effects or potential toxicity nih.gov.

These screening methodologies are essential for efficiently exploring chemical libraries and identifying lead compounds like this compound that warrant further investigation alitheagenomics.comnuvisan.combiocompare.com.

In Vivo Biological Activity Assessment in Animal Models

Following promising in vitro results, this compound would be evaluated in vivo using animal models. These studies assess the compound's efficacy, pharmacokinetics, and potential effects in a living organism, providing a more comprehensive understanding of its therapeutic potential and biological behavior nih.govwuxibiology.commdpi.compharmaron.commdpi.com.

Selection and Justification of Relevant Animal Models for Specific Disease States

The choice of animal models is critical for the successful translation of preclinical findings to human applications. The selection process is guided by the need for the model to accurately mimic key aspects of the human disease or condition being studied nih.govnih.govfda.govresearchgate.net.

Model Appropriateness: An ideal animal model should exhibit similar pathology, symptoms, or biological responses to the human disease nih.govnih.govfda.govresearchgate.net. For example, if this compound is being investigated for a neurological disorder, a rodent model with established neurological deficits relevant to that disorder would be selected mdpi.com.

Predictive Value: The model's ability to predict human responses is paramount. This involves considering species-specific physiology and biochemistry that govern drug absorption, distribution, metabolism, and excretion (ADME) nih.gov.

Justification: Researchers must provide scientific justification for the chosen animal model, detailing why it is appropriate for the specific research question and the investigational drug. This includes considering factors like genetic uniformity, experimental tractability, and existing knowledge about the model nih.govnih.govfda.govresearchgate.net.

Model Categories: Animal models can be induced (experimental reproduction of a condition), spontaneous (naturally occurring similar condition), or serve as negative controls or unique "orphan" models nih.gov.

The use of animal models is a cornerstone of preclinical research, allowing for the assessment of complex physiological interactions and therapeutic effects that cannot be fully replicated in vitro nih.govwuxibiology.commdpi.compharmaron.commdpi.com.

Experimental Design and Methodological Considerations in Animal Studies

The design and execution of animal studies are fundamental to preclinical drug development, aiming to generate reliable and reproducible data that can inform subsequent clinical translation biosynth.comresearchgate.netjst.go.jpalcimed.com. Rigorous experimental design is crucial to minimize bias and ensure the validity of findings. Key considerations include:

Model Selection: Choosing animal models that accurately recapitulate the relevant aspects of human disease or biological processes is paramount for predictive value biosynth.comresearchgate.net.

Study Design Rigor: Implementing principles such as randomization, blinding (of researchers and outcome assessors), and clear inclusion/exclusion criteria helps mitigate experimental bias jst.go.jpalcimed.com.

Pilot Studies and Power Calculations: Conducting pilot studies can help refine experimental protocols, and statistical power calculations are necessary to determine appropriate sample sizes, ensuring studies are adequately powered to detect meaningful effects jst.go.jp.

Pre-registration: The practice of pre-registering animal research protocols is gaining traction as a method to enhance transparency, enable peer review, and reduce reporting bias jst.go.jp.

Humane Endpoints: Establishing clear humane endpoints is an ethical and scientific imperative. These endpoints define the point at which an animal's pain or distress is terminated, often before severe suffering or death, thereby refining the study and improving animal welfare while still meeting scientific objectives gust.edu.vnresearchgate.netcollaborativedrug.comwordvice.combiocrick.com.

Without specific studies detailing this compound's preclinical evaluation, it is not possible to present its experimental design or methodological considerations.

Pharmacodynamic Biomarker Identification and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are critical tools in preclinical research, providing measurable indicators of a compound's biological activity and its interaction with target pathways utm.mynih.govresearchgate.net. Their identification and validation in animal models are essential for:

Assessing Target Engagement: PD biomarkers can confirm that a drug candidate is interacting with its intended biological target within the living organism utm.mynih.gov.

Monitoring Efficacy: They help in understanding the dose-response relationship and monitoring the compound's effect on disease-relevant biological processes, thereby indicating potential efficacy utm.mynih.gov.

Improving Translational Potential: Robustly validated PD biomarkers from preclinical studies can enhance the predictability of a compound's behavior in humans, bridging the gap to clinical trials semanticscholar.orgnih.gov.

Mechanism of Action Elucidation: Biomarkers can shed light on how a compound exerts its effects at a molecular or cellular level utm.mynih.gov.

Techniques such as proteomics, transcriptomics, and various biochemical assays are employed in animal models to discover and validate these biomarkers jst.go.jpnih.govparisbraininstitute.org. However, specific pharmacodynamic biomarkers for this compound have not been identified in the reviewed literature.

Histopathological and Molecular Endpoints in Animal Studies

Histopathological and molecular endpoints are integral to understanding the effects of a compound on tissues and cellular processes in animal models targetmol.comjst.go.jpnih.gov.

Histopathology: This involves the microscopic examination of tissues to assess structural changes, cellular integrity, inflammation, or other pathological alterations induced by a disease or a therapeutic agent. It provides crucial insights into the compound's local effects and potential tissue tropism nih.gov.

Molecular Endpoints: These encompass a range of analyses at the molecular level, including gene expression profiling, protein quantification (e.g., via Western blot or ELISA), and assessment of signaling pathway activation. These endpoints help elucidate the mechanism of action, identify cellular responses, and detect early molecular changes indicative of efficacy or toxicity targetmol.comjst.go.jpnih.gov.

The application of "omics" technologies (genomics, proteomics, metabolomics) in conjunction with animal models is increasingly utilized to identify comprehensive molecular signatures associated with disease states and drug interventions jst.go.jpparisbraininstitute.org. However, no specific histopathological or molecular endpoints related to this compound have been reported in the available search results.

Translational Potential and Pre-Clinical to Clinical Extrapolation

Translational research is the process of translating basic scientific discoveries into practical applications that benefit human health alcimed.comuams.eduleicabiosystems.comoncodesign-services.com. The extrapolation of findings from animal models to human clinical trials is a critical, yet often challenging, aspect of this process biosynth.comresearchgate.netwikipedia.orgnih.gov.

Bridging the Gap: Translational research aims to bridge the gap between laboratory findings and clinical outcomes, often involving preclinical studies as an intermediary step alcimed.comuams.eduoncodesign-services.com.

Predictive Validity: The success of preclinical studies in predicting human responses is influenced by the degree to which animal models accurately mimic human physiology and disease. Biological differences between species can lead to discrepancies in efficacy and safety profiles, contributing to the high failure rate of drug candidates in clinical trials biosynth.comresearchgate.netscialert.netresearchgate.netnih.gov.

Methodological Quality: The methodological rigor of preclinical studies, including experimental design and data analysis, directly impacts the reliability of findings for extrapolation to humans researchgate.netwikipedia.org.

Structure-Activity Relationships (SAR): Understanding SAR can guide the optimization of lead compounds, potentially improving their preclinical efficacy and their likelihood of success in clinical development collaborativedrug.comparisbraininstitute.orgnih.govnih.govnih.gov.

While Eurycoma longifolia extracts have shown promise in various preclinical studies, the specific translational potential and extrapolation of findings for this compound to human clinical applications remain areas for further investigation, as no specific studies addressing these aspects for this compound were found.

Analytical Method Development for Eurycomalin a in Biological Matrices

Sample Preparation Methodologies for Complex Biological Matrices

Sample preparation aims to remove matrix components that could interfere with the analysis and to enrich the analyte of interest. Several techniques are employed to achieve this for Eurycomalin A.

Protein precipitation is a common initial step in bioanalytical sample preparation, involving the denaturation of proteins to facilitate their removal. This is often achieved using organic solvents like acetonitrile (B52724) or methanol (B129727) slideshare.nethumanjournals.comactapharmsci.comnih.govijsrtjournal.comfrontiersin.orgeuchembiojreviews.com. Following protein precipitation, liquid-liquid extraction (LLE) can be utilized to further isolate this compound from the aqueous matrix by partitioning it into an immiscible organic solvent slideshare.nethumanjournals.comactapharmsci.comnih.govijsrtjournal.comeuchembiojreviews.comorochem.comorientjchem.orgmdpi.com. LLE exploits differences in analyte solubility between two immiscible liquid phases. While traditional LLE can be labor-intensive and require large solvent volumes, advancements like supported liquid-liquid extraction (S-LLE) offer a higher throughput alternative by using solid supports to increase surface area and accelerate solvent extraction, potentially eliminating steps like mixing and centrifugation orochem.com.

Solid-phase extraction (SPE) is another widely adopted technique for sample preparation in bioanalysis. It involves passing the sample through a solid sorbent material that selectively retains the analyte of interest, while interferences are washed away. The retained analyte is then eluted with a suitable solvent slideshare.nethumanjournals.comnih.govijsrtjournal.commdpi.comresearchgate.netnih.govorganomation.com. SPE offers advantages such as reduced solvent consumption and improved selectivity compared to LLE mdpi.com.

Microextraction techniques, including solid-phase microextraction (SPME) and electromembrane extraction (EME), represent more advanced, miniaturized approaches researchgate.netnih.govorganomation.comutm.mynih.govnih.gov. SPME integrates sampling, extraction, and concentration into a single, solvent-free step, often using a coated fiber to absorb analytes researchgate.netorganomation.comnih.govnih.gov. EME, on the other hand, relies on the electrokinetic migration of charged analytes across a thin organic solvent film into a receiver solution, offering rapid extraction and excellent clean-up from complex matrices like biological fluids nih.gov. These microextraction techniques are particularly valuable for high-throughput analysis and when dealing with limited sample volumes nih.gov.

Chromatographic Quantification Techniques

Once prepared, this compound is typically quantified using chromatographic methods coupled with sensitive detection systems.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in bioanalysis due to its high selectivity, sensitivity, and specificity pnrjournal.comresolian.comjournaljpri.comstanford.edunih.govturkjps.orgnih.gov. This technique involves separating components of a mixture using liquid chromatography, followed by detection and quantification using mass spectrometry. LC-MS/MS allows for the precise measurement of analytes even at very low concentrations in complex biological matrices pnrjournal.comresolian.comturkjps.org. Method development for LC-MS/MS involves optimizing chromatographic separation, ionization, and mass detection parameters to achieve robust and reliable quantification pnrjournal.comresolian.comturkjps.orgnih.govnih.govnih.gov. Validation of LC-MS/MS methods typically includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability frontiersin.orgpnrjournal.comresolian.comnih.govturkjps.orgnih.govnih.govjapsonline.comjournal-dtt.org.

Ultra-high performance liquid chromatography (UHPLC) is an advanced form of HPLC that utilizes smaller particle-sized columns (typically < 2 µm) and higher pressures (up to 100 MPa or more) to achieve faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC usp.orgeag.comthermofisher.com. UHPLC systems can employ columns with smaller internal diameters and shorter lengths, leading to reduced solvent consumption and higher throughput usp.orgeag.comthermofisher.com. The development of UHPLC methods for this compound would leverage these advantages for more efficient analysis usp.orgeag.comthermofisher.com.

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, often used for the analysis of volatile and semi-volatile compounds mdpi.comutm.mymdpi.comshimadzu.eujfda-online.comsigmaaldrich.comresearchgate.net. However, for compounds like this compound, which may possess polar functional groups, derivatization is often required to increase volatility and improve chromatographic behavior before GC-MS analysis mdpi.comshimadzu.eujfda-online.comsigmaaldrich.comresearchgate.net. Derivatization involves chemically modifying the analyte to make it more suitable for GC separation and detection. For instance, reagents like acetic anhydride (B1165640) or silylation agents can be used to convert polar functional groups into less polar ones mdpi.comshimadzu.eujfda-online.comsigmaaldrich.com. GC-MS, with appropriate derivatization, can provide high sensitivity and selectivity for the quantification of this compound utm.mymdpi.comshimadzu.eujfda-online.com.

Future Directions and Emerging Research Avenues for Eurycomalin a

Integration of Advanced Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The integration of advanced "omics" technologies offers a powerful approach to comprehensively elucidate the biological effects of Eurycomalin A. These high-throughput methods can provide a holistic view of the molecular changes induced by the compound within a biological system. medreport.foundationresearchgate.netnih.govsemanticscholar.orgnih.gov

Genomics and Transcriptomics: Genomic and transcriptomic analyses can identify the genes and signaling pathways that are modulated by this compound. medreport.foundationnih.gov For instance, RNA sequencing can reveal changes in gene expression in cancer cells treated with this compound, pointing to the specific pathways involved in its anti-proliferative effects. This approach has been used to understand the mechanisms of other natural compounds, providing a roadmap for its application to this compound research. nih.govnih.gov

Proteomics: Proteomics enables the large-scale study of proteins and their functions. elifesciences.org By analyzing the proteome of cells treated with this compound, researchers can identify direct protein targets and downstream effector proteins. elifesciences.org This can help to uncover novel mechanisms of action and potential off-target effects. elifesciences.org Techniques such as proteome-wide thermal shift assays can be employed to screen for direct protein binding partners of this compound. elifesciences.org

Metabolomics: Metabolomics is the comprehensive study of metabolites within a biological system. nih.govbenthamopen.com This technology can be used to understand how this compound affects cellular metabolism. For example, NMR-based metabolomic analysis has been used to profile the metabolites in Eurycoma longifolia roots, the source of this compound. benthamopen.com Applying this to cells or organisms treated with the purified compound could reveal metabolic pathways that are critical to its therapeutic effects.

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic markers of sensitivity or resistance to this compound. | Personalized medicine applications. |

| Transcriptomics | Analyzing changes in gene expression following treatment with this compound. | Elucidation of signaling pathways and mechanisms of action. |

| Proteomics | Identifying direct protein targets and downstream protein expression changes. | Target validation and understanding of cellular responses. |

| Metabolomics | Profiling metabolic changes in response to this compound. | Understanding the impact on cellular metabolism and bioenergetics. |

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Predictive Modeling: AI algorithms can be trained on existing data for natural products to predict the potential bioactivities of this compound and its analogues. cas.orgfnasjournals.comnih.gov This can help prioritize research efforts and guide the design of new experiments. For instance, machine learning models can predict drug-target interactions, helping to identify the proteins that this compound is most likely to bind to and modulate. mymedicaldepartment.com

De Novo Design: Generative AI models can be used to design novel molecules inspired by the structure of this compound. musechem.com These models can optimize for desired properties, such as increased potency or reduced toxicity, leading to the development of new drug candidates.

Data Analysis: AI can also be used to analyze the large and complex datasets generated by omics technologies. cas.org This can help to identify patterns and correlations that may not be apparent through traditional analysis methods, leading to new insights into the mechanism of action of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Predicting the biological targets of this compound using computational models. nih.gov | Faster identification of the compound's mechanism of action. |

| Bioactivity Prediction | Using machine learning to predict the therapeutic effects of this compound against various diseases. cas.org | Prioritization of research into the most promising therapeutic areas. |

| Virtual Screening | Screening large compound libraries to identify molecules with similar activity to this compound. | Discovery of new lead compounds. |

| Drug Repurposing | Identifying new therapeutic uses for this compound based on its predicted interactions with different biological targets. nih.gov | Expanding the therapeutic potential of the compound. |

Development of Organ-on-a-Chip and 3D Cell Culture Models for In Vitro Studies

To better predict the in vivo efficacy of this compound, future research will increasingly rely on advanced in vitro models such as 3D cell cultures and organs-on-chips. springernature.combmrat.orgnih.govresearchgate.netmdpi.comnih.govnih.govucsd.eduelveflow.comlimav.org These models more accurately mimic the complex microenvironment of human tissues compared to traditional 2D cell cultures, providing more physiologically relevant data. springernature.combmrat.orgnih.govresearchgate.netmdpi.comelveflow.comlimav.org

3D Cell Culture Models: Three-dimensional cell cultures, such as spheroids and organoids, allow cells to interact with each other and the extracellular matrix in a way that better resembles native tissue. bmrat.orgnih.govresearchgate.netmdpi.com This is particularly important for studying the anti-cancer effects of this compound, as the 3D structure of tumors can significantly influence drug response. bmrat.orgnih.govresearchgate.netmdpi.com

Organs-on-Chips: Organs-on-chips are microfluidic devices that contain living cells in a micro-engineered environment that simulates the key functions of a human organ. nih.govucsd.eduelveflow.comlimav.org These devices can be used to study the effects of this compound on specific organs, such as the liver or kidney, and to investigate its pharmacokinetic and pharmacodynamic properties in a more realistic setting. nih.gov

The use of these advanced models will help to bridge the gap between preclinical studies and clinical trials, leading to a more accurate assessment of the therapeutic potential of this compound.

Innovations in Sustainable Sourcing and Production of Natural Products

The increasing demand for natural products like this compound necessitates the development of sustainable sourcing and production methods to protect the natural resources of Eurycoma longifolia.

Biotechnological Production: Plant cell and tissue culture techniques, such as hairy root culture, offer a promising alternative to the harvesting of wild plants. nih.gov These methods allow for the controlled production of this compound in bioreactors, ensuring a consistent and sustainable supply. nih.gov

Metabolic Engineering: Advances in synthetic biology and metabolic engineering could be used to enhance the production of this compound in microbial or plant-based systems. This involves genetically modifying organisms to optimize the biosynthetic pathway leading to the compound.

Sustainable Harvesting Practices: For sourcing from natural habitats, the implementation of sustainable harvesting practices is crucial to ensure the long-term survival of Eurycoma longifolia populations. This includes responsible collection methods and reforestation programs.

Interdisciplinary Research Collaborations for Comprehensive Characterization

A comprehensive understanding of this compound requires a collaborative effort from researchers across multiple disciplines. researchgate.netnih.govyale.edueurecapro.eu The complexity of natural product research, from isolation and characterization to preclinical and clinical development, necessitates the integration of diverse expertise. yale.edu

Chemistry and Biology: Collaborations between natural product chemists and biologists are essential for the isolation, structural elucidation, and biological evaluation of this compound and its derivatives.

Pharmacology and Toxicology: Pharmacologists and toxicologists are needed to investigate the therapeutic effects and safety profile of the compound.

Data Science and Computational Biology: The integration of data scientists and computational biologists is crucial for the analysis of large datasets generated from omics and AI-driven studies. cas.org

Clinical Research: Ultimately, collaborations with clinicians will be necessary to translate the findings from preclinical research into human clinical trials.

By fostering interdisciplinary collaborations, the scientific community can accelerate the research and development of this compound as a potential therapeutic agent. nih.govyale.edu

Q & A

Q. Q. How should researchers address ethical concerns in sourcing Eurycoma longifolia for this compound studies?

Q. What strategies mitigate bias in systematic reviews of this compound’s pharmacological effects?

- Methodological Answer : Use PRISMA (Preferred Reporting Items for Systematic Reviews) criteria:

- Search strategy : Include gray literature and non-English databases (e.g., CNKI, SciELO) to reduce publication bias.

- Risk of bias assessment : Apply ROB-2 for randomized trials or SYRCLE for animal studies.

Perform sensitivity analyses to test the robustness of conclusions .

Resource Integration

Q. How can researchers leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles for this compound data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.